

# PF-06456384 trihydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-06456384 trihydrochloride

Cat. No.: B15585213 Get Quote

# In-Depth Technical Guide: PF-06456384 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Details: PF-06456384 Trihydrochloride

This document provides a comprehensive technical overview of **PF-06456384 trihydrochloride**, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key cited experiments.

**Chemical and Physical Properties** 

| Property         | Value                    |
|------------------|--------------------------|
| CAS Number       | 1834610-75-1[1]          |
| Molecular Weight | 829.18 g/mol             |
| Chemical Formula | C35H35Cl3F3N7O3S2        |
| Appearance       | White to off-white solid |
| Synonyms         | PF-06456384 3HCI         |



Note: Data for the free base (PF-06456384) is also available (CAS: 1834610-73-9, MW: 719.80 g/mol ).

## **Mechanism of Action and Signaling Pathway**

PF-06456384 is a highly selective inhibitor of the NaV1.7 sodium channel, a genetically validated target for pain.[2][3] NaV1.7 channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the transmission of nociceptive signals.[2] PF-06456384 exhibits state-dependent binding, showing a higher affinity for the inactivated state of the channel.[4] It is believed to bind to a unique site on the voltage-sensor domain 4 (VSD4) of the NaV1.7 channel, which contributes to its high selectivity over other sodium channel isoforms.[4][5]





Click to download full resolution via product page

PF-06456384 inhibits NaV1.7 activation, blocking pain signals.

### In Vitro Pharmacology

PF-06456384 is an exceptionally potent inhibitor of human NaV1.7, with an IC<sub>50</sub> of 0.01 nM as determined by electrophysiology.[6] Its selectivity against other NaV channel subtypes is a key feature, minimizing off-target effects.



**Selectivity Profile** 

| NaV Channel Subtype | IC <sub>50</sub> (nM) | Selectivity vs. NaV1.7 |
|---------------------|-----------------------|------------------------|
| hNaV1.7             | 0.01                  | -                      |
| hNaV1.1             | >1000                 | >100,000-fold          |
| hNaV1.2             | >1000                 | >100,000-fold          |
| hNaV1.3             | >1000                 | >100,000-fold          |
| hNaV1.4             | >1000                 | >100,000-fold          |
| hNaV1.5             | >1000                 | >100,000-fold          |
| hNaV1.6             | >1000                 | >100,000-fold          |
| hNaV1.8             | >1000                 | >100,000-fold          |

Data presented is a representative summary based on available information and may vary based on specific experimental conditions.

## **Experimental Protocols Electrophysiology: Whole-Cell Voltage Clamp**

The potency and selectivity of PF-06456384 were determined using whole-cell voltage-clamp recordings on HEK293 cells stably expressing human NaV channel subtypes.

Experimental Workflow:





Click to download full resolution via product page

A standard workflow for assessing compound potency via patch-clamp.



#### Methodology:

- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the target human NaV channel isoform (e.g., hNaV1.7, hNaV1.5) were used.
- Solutions:
  - Internal Solution (in mM): CsF (140), NaCl (10), HEPES (10), EGTA (1), adjusted to pH 7.3 with CsOH.
  - External Solution (in mM): NaCl (140), KCl (3), CaCl<sub>2</sub> (1), MgCl<sub>2</sub> (1), HEPES (10), Glucose (10), adjusted to pH 7.4 with NaOH.
- Voltage Protocol: To assess state-dependent inhibition, a voltage protocol that favors the inactivated state of the channel was employed. A typical protocol involves:
  - A holding potential of -120 mV.
  - A depolarizing pre-pulse to -40 mV to induce inactivation.
  - A brief hyperpolarizing pulse to -150 mV to partially recover channels from inactivation.
  - A test pulse to 0 mV to elicit a sodium current.[1][7]
- Data Analysis: The peak sodium current was measured before and after the application of varying concentrations of PF-06456384. The resulting data were used to construct a doseresponse curve and calculate the IC<sub>50</sub> value using the Hill equation.[1]

#### In Vivo Studies: Mouse Formalin Pain Model

Despite its high in vitro potency, PF-06456384 did not show significant analysesic effects in a mouse formalin pain model.[2] This has been attributed to high plasma protein binding, leading to low unbound drug concentrations at the target site.[8]

### **Formalin Test Protocol**

The formalin test is a widely used model of tonic chemical pain that assesses both acute and inflammatory pain responses.



#### Methodology:

- Animals: Male ICR mice are commonly used.[9]
- Procedure:
  - A dilute solution of formalin (typically 1-5% in saline) is injected into the plantar surface of the mouse's hind paw.[9][10][11]
  - The animal is then placed in an observation chamber.
- Behavioral Scoring: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded. The observation period is typically divided into two phases:
  - Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
     [10][11]
  - Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.[10][11]
- Drug Administration: PF-06456384 or a vehicle control is administered, typically via intravenous infusion, at a specified time before the formalin injection.[3]

#### Pharmacokinetics and ADME

PF-06456384 was designed for intravenous administration.[3] It is a zwitterionic compound, and its clearance is primarily driven by hepatic uptake mediated by organic anion-transporting polypeptides.[2] The formulation excipient has been noted to potentially impact the clearance and distribution of the compound.[2]

| Parameter               | Observation                       |
|-------------------------|-----------------------------------|
| Route of Administration | Intravenous                       |
| Clearance Mechanism     | Hepatic uptake (OATP-mediated)[2] |
| Plasma Protein Binding  | High[8]                           |

### Conclusion



**PF-06456384 trihydrochloride** is a highly potent and selective NaV1.7 inhibitor with well-characterized in vitro properties. While it serves as a valuable research tool for studying NaV1.7 function, its development as a clinical analgesic was hindered by unfavorable pharmacokinetic properties, specifically high plasma protein binding, which limited its efficacy in in vivo pain models. This case highlights the critical importance of considering both on-target potency and drug disposition properties in the development of novel therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-06456384 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Formalin test in mice, a useful technique for evaluating mild analgesics PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-06456384 trihydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15585213#pf-06456384-trihydrochloride-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com